2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride
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Overview
Description
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole
- 4-amino-1H-pyrazole
- 5-amino-1H-pyrazole
Uniqueness
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olhydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H12ClN3O |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-(4-amino-3-methylpyrazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-5-6(7)4-9(8-5)2-3-10;/h4,10H,2-3,7H2,1H3;1H |
InChI Key |
RXVXSHDASJPNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CCO.Cl |
Origin of Product |
United States |
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